molecular formula C30H24O.(C2H4O)n B1166402 Poly(oxy-1,2-ethanediyl), .alpha.-tris(1-phenylethyl)phenyl-.omega.-hydroxy- CAS No. 99734-09-5

Poly(oxy-1,2-ethanediyl), .alpha.-tris(1-phenylethyl)phenyl-.omega.-hydroxy-

Cat. No.: B1166402
CAS No.: 99734-09-5
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Description

Poly(oxy-1,2-ethanediyl), .alpha.-tris(1-phenylethyl)phenyl-.omega.-hydroxy- is a complex organic compound known for its unique structural properties. It is a type of polyethylene glycol derivative, characterized by the presence of phenylethyl groups attached to the poly(oxy-1,2-ethanediyl) backbone. This compound is often used in various industrial and scientific applications due to its surfactant properties and ability to form stable emulsions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Poly(oxy-1,2-ethanediyl), alpha-tris(1-phenylethyl)phenyl-omegaThe reaction conditions often require controlled temperatures and pressures to ensure the desired molecular weight and structural integrity of the polymer .

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors, which allow for precise control over reaction parameters. The use of high-purity reagents and advanced purification techniques ensures the consistency and quality of the final product .

Chemical Reactions Analysis

Types of Reactions

Poly(oxy-1,2-ethanediyl), .alpha.-tris(1-phenylethyl)phenyl-.omega.-hydroxy- undergoes various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of peroxides and other oxidative products.

    Reduction: Reduction reactions can modify the phenylethyl groups, potentially altering the compound’s properties.

Common Reagents and Conditions

Typical reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions vary depending on the desired outcome but generally involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can produce hydroperoxides, while substitution reactions can introduce new functional groups, enhancing the compound’s utility in different applications .

Scientific Research Applications

Poly(oxy-1,2-ethanediyl), .alpha.-tris(1-phenylethyl)phenyl-.omega.-hydroxy- is widely used in scientific research due to its versatile properties:

Mechanism of Action

The mechanism of action of Poly(oxy-1,2-ethanediyl), .alpha.-tris(1-phenylethyl)phenyl-.omega.-hydroxy- involves its ability to interact with various molecular targets through hydrophobic and hydrophilic interactions. The phenylethyl groups provide hydrophobic interactions, while the poly(oxy-1,2-ethanediyl) backbone offers hydrophilic interactions, allowing the compound to stabilize emulsions and enhance the solubility of hydrophobic substances .

Biological Activity

Poly(oxy-1,2-ethanediyl), α-tris(1-phenylethyl)phenyl-ω-hydroxy-, also known as a polyether compound, has garnered attention for its unique biological activities and applications across various fields, including pharmaceuticals and cosmetics. This article explores its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a polyether backbone composed of ethylene oxide units, with phenolic modifications that enhance its solubility and reactivity. Its molecular formula is C16H20O2C_{16}H_{20}O_{2} with a molecular weight of approximately 248.36 g/mol . The presence of the phenolic group contributes to its biological activity by facilitating interactions with cellular membranes and other biomolecules.

1. Toxicity and Safety Profile

Research indicates that Poly(oxy-1,2-ethanediyl), α-tris(1-phenylethyl)phenyl-ω-hydroxy- exhibits low toxicity. It does not classify as acutely toxic under various safety regulations, showing no significant irritation to skin or eyes . Additionally, it lacks mutagenic or carcinogenic properties, making it suitable for use in medical and cosmetic formulations where biocompatibility is essential.

The biological activity of this compound can be attributed to several mechanisms:

  • Emulsification : It acts as an emulsifier due to its amphiphilic nature, stabilizing oil-water mixtures in formulations.
  • Drug Delivery : Its ability to form hydrogen bonds enhances compatibility with active ingredients, suggesting potential applications in drug delivery systems.
  • Cell Membrane Interaction : Studies indicate that it can interact with biological membranes, potentially enhancing the permeability of therapeutic agents .

Case Study 1: Application in Drug Formulations

A study examined the use of Poly(oxy-1,2-ethanediyl), α-tris(1-phenylethyl)phenyl-ω-hydroxy- as a stabilizer in pharmaceutical emulsions. The results showed improved stability and bioavailability of the active pharmaceutical ingredient (API) when used in combination with this compound. The emulsions demonstrated enhanced release profiles compared to those without the compound .

Case Study 2: Cosmetic Applications

In cosmetic formulations, the compound was evaluated for its skin compatibility and moisturizing properties. Clinical trials indicated that products containing Poly(oxy-1,2-ethanediyl), α-tris(1-phenylethyl)phenyl-ω-hydroxy- resulted in significant improvements in skin hydration levels without causing irritation .

Comparative Analysis

To better understand the unique features of Poly(oxy-1,2-ethanediyl), α-tris(1-phenylethyl)phenyl-ω-hydroxy-, a comparison with similar compounds is presented below:

Compound NameStructure TypeUnique Features
Polyethylene GlycolLinear polyetherViscosity control in formulations
Polysorbate 80Esterified polyetherWidely used as an emulsifier
Cetyl AlcoholFatty alcoholActs as an emollient and thickener
Poly(oxy-1,2-ethanediyl), α-tris(1-phenylethyl)phenyl-ω-hydroxy-Complex polyetherEnhanced solubility and reactivity due to phenolic modifications

Properties

CAS No.

99734-09-5

Molecular Formula

C30H24O.(C2H4O)n

Synonyms

Poly(oxy-1,2-ethanediyl), .alpha.-tris(1-phenylethyl)phenyl-.omega.-hydroxy-; POLYETHYLENE GLYCOL MONO(TRISTYRYLPHENYL)ETHER; Poly(oxy-1,2-ethanediyl), α-[tris(1-phenylethyl) phenyl]-ω-hydroxy-; Ethoxylated polyarylphenol; Tristyrylphenol ethoxylates; Pol

Origin of Product

United States

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